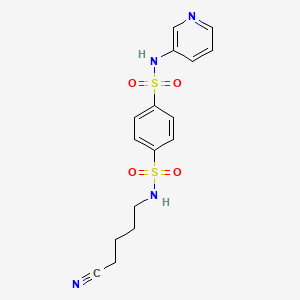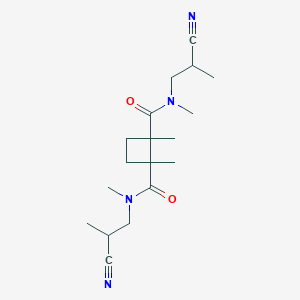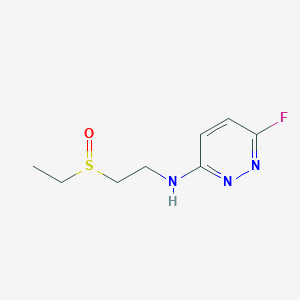![molecular formula C13H17N5 B6982031 1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)
1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide. This intermediate is then reacted with pyrrolidine and triethylamine in the presence of a suitable solvent to yield the desired tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Tetrazole derivatives: Compounds such as 1-phenyl-5-mercaptotetrazole and 5-amino-1H-tetrazole are structurally related
Uniqueness
1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole is unique due to its combination of a tetrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-11-6-2-3-7-12(11)10-18-13(14-15-16-18)17-8-4-5-9-17/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQAQGWCVXBFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NN=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-fluoro-5-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-phenylacetamide](/img/structure/B6981948.png)
![2-(Cyclopropylmethyl)-3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonylamino)propanoic acid](/img/structure/B6981955.png)
![4-Bromo-2-[[[1-(oxolan-3-yl)piperidin-4-yl]amino]methyl]phenol](/img/structure/B6981964.png)
![8-methoxy-N-[1-(oxolan-3-yl)piperidin-4-yl]quinolin-6-amine](/img/structure/B6981975.png)
![2-(4-Bromo-3-fluorophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethanol](/img/structure/B6981982.png)
![N-(3,5-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide](/img/structure/B6981989.png)
![4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B6981995.png)


![3-[(1,3-diaminopropan-2-ylamino)methyl]-1H-quinolin-2-one](/img/structure/B6982023.png)


![1-ethyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclobutan-1-amine](/img/structure/B6982055.png)
![4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B6982062.png)
